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molecular formula C9H7NO4 B8515226 (1,3-Benzoxazol-2-yloxy)acetic acid

(1,3-Benzoxazol-2-yloxy)acetic acid

Cat. No. B8515226
M. Wt: 193.16 g/mol
InChI Key: FWYULLXZQPHSAL-UHFFFAOYSA-N
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Patent
US08044078B2

Procedure details

The solution of 0.2 g (0.9 mmol) ethyl-(1,3-benzoxazol-2-yloxy)acetate and 0.4 g (1 mmol) sodium hydroxide in 1 ml water is stirred for 2 hours at room temperature, then extracted with 3×5 ml chloroform. The united organic phase is dried over sodium sulfate and evaporated in vacuum to obtain 54 mg title compound as an oil. LC-MS[MH+]=194 (C9H7NO4 193.16)
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH2:5][O:6][C:7]1[O:8][C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[N:11]=1)C.[OH-].[Na+]>O>[O:8]1[C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[N:11]=[C:7]1[O:6][CH2:5][C:4]([OH:16])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC(COC=1OC2=C(N1)C=CC=C2)=O
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×5 ml chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The united organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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